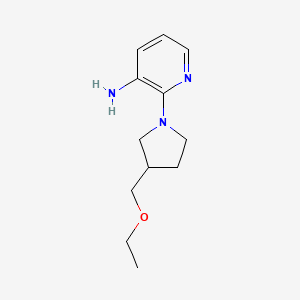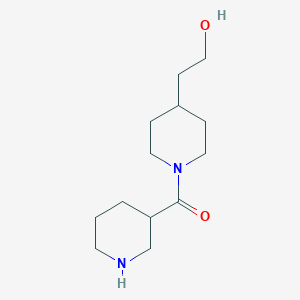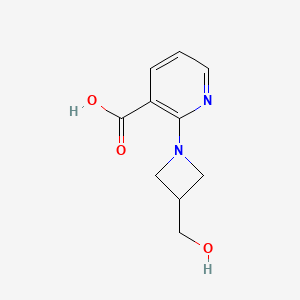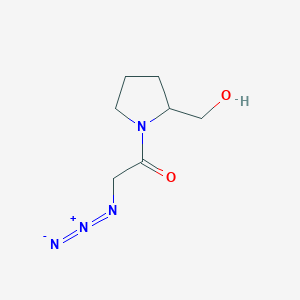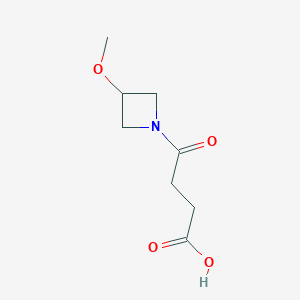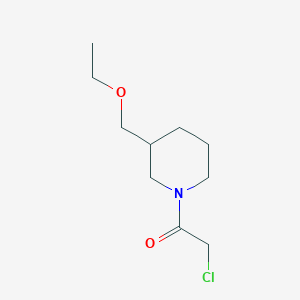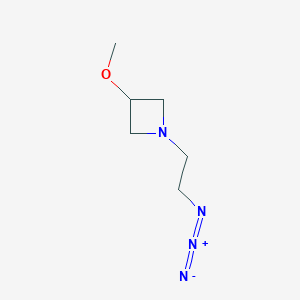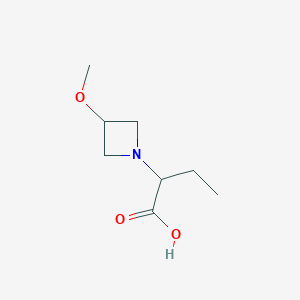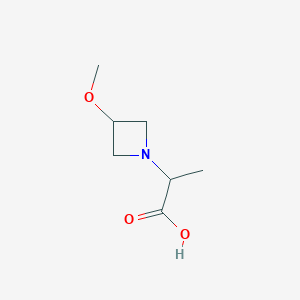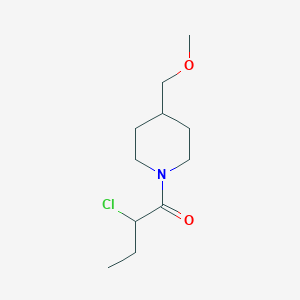
3-Cloro-1-(2-(metoximetil)piperidin-1-il)propan-1-ona
Descripción general
Descripción
“3-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one” is a compound that belongs to the family of cathinones. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine-containing compounds, like the one , has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . There have been several reviews concerning specific methods of piperidine synthesis .Molecular Structure Analysis
The molecular formula of “3-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one” is C10H18ClNO2. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Physical and Chemical Properties Analysis
The molecular weight of “3-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one” is 219.71 g/mol. More specific physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación
Investigación Farmacéutica: Inhibidores del SNC
Este compuesto tiene aplicaciones potenciales en el desarrollo de inhibidores del sistema nervioso central (SNC). Su similitud estructural con los compuestos basados en piperidina, que han demostrado exhibir propiedades inhibitorias del SNC, sugiere que podría ser útil en la síntesis de nuevos agentes terapéuticos para el tratamiento de trastornos neurológicos .
Agentes Antiinflamatorios
La porción de piperidina es conocida por sus propiedades antiinflamatorias. Por lo tanto, la 3-Cloro-1-(2-(metoximetil)piperidin-1-il)propan-1-ona podría ser un precursor valioso en la síntesis de nuevos medicamentos antiinflamatorios, ofreciendo potencialmente opciones de tratamiento alternativas para enfermedades inflamatorias .
Investigación Antimuscarínica
La investigación sobre los agentes antimuscarínicos, que se utilizan para tratar una variedad de afecciones, incluida la vejiga hiperactiva y la EPOC, podría beneficiarse de este compuesto. Su estructura podría modificarse para mejorar la afinidad y la selectividad por los receptores muscarínicos .
Tratamiento del Glaucoma
Los compuestos con una estructura de piperidina se han investigado por su potencial para tratar el glaucoma. Como análogo estructural, la this compound podría utilizarse para desarrollar nuevos fármacos que reduzcan la presión intraocular .
Manejo de la Obesidad y la Diabetes Tipo 2
El marco del compuesto podría utilizarse para crear nuevos tratamientos para trastornos metabólicos. Los derivados de piperidina se han explorado por su papel en el manejo de la obesidad y la diabetes tipo 2, lo que indica posibles aplicaciones para este compuesto en estas áreas .
Síntesis de Derivados Antimicrobianos
Dada la necesidad continua de nuevos agentes antimicrobianos, este compuesto podría servir como base para la síntesis de nuevos derivados antimicrobianos, contribuyendo potencialmente a la lucha contra las cepas bacterianas resistentes .
Síntesis Química y Catálisis
En el campo de la síntesis química, este compuesto podría actuar como intermedio o catalizador en diversas reacciones orgánicas, ayudando al desarrollo de rutas sintéticas más eficientes .
Ciencia de los Materiales: Química de Polímeros
Por último, en la ciencia de los materiales, particularmente en la química de polímeros, este compuesto podría investigarse por su potencial como monómero o agente de reticulación, lo que lleva a la creación de nuevos materiales poliméricos con propiedades únicas .
Safety and Hazards
There is limited information available on the specific safety and hazards of “3-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one”. It’s important to note that it is a synthetic designer drug that belongs to the family of cathinones, and such substances can pose significant health risks.
Direcciones Futuras
The development of fast and cost-effective methods for the synthesis of substituted piperidines, like “3-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one”, is an important task of modern organic chemistry . As more than 7000 piperidine-related papers were published during the last five years , it’s clear that this field is actively being researched and will continue to evolve.
Propiedades
IUPAC Name |
3-chloro-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-14-8-9-4-2-3-7-12(9)10(13)5-6-11/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEANWXFBSPMQCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCCN1C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


